3-Nitrobenzoic acid
Overview
Description
3-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It is an aromatic compound characterized by a nitro group (-NO₂) and a carboxylic acid group (-COOH) positioned meta to each other on a benzene ring. Under standard conditions, it appears as an off-white solid.
Mechanism of Action
Target of Action
3-Nitrobenzoic acid is an organic compound with the formula C6H4(NO2)CO2H . It is primarily used as a precursor to 3-aminobenzoic acid, which is used to prepare some dyes . It forms molecular adducts with commercially important herbicides and pesticides such as amitrole .
Mode of Action
It is known that the presence of both carboxylic acid and nitro functional groups deactivate the ring with respect to electrophilic aromatic substitution reactions .
Biochemical Pathways
This compound is involved in the oxidative biodegradation of nitroaromatic compounds . The this compound dioxygenase complex MnbAB from Comamonas sp.
Pharmacokinetics
It is known that it is soluble in oxygenated and chlorinated solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of 3-aminobenzoic acid, which is used to prepare some dyes . It can also form molecular adducts with certain herbicides and pesticides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it was used to investigate the role of ozone as an additional decomposition or finishing reagent in the degradation of o-, m-, and p-nitrobenzoic acids .
Biochemical Analysis
Biochemical Properties
It is known that the presence of both carboxylic acid and nitro functional groups deactivate the ring with respect to electrophilic aromatic substitution reactions . This suggests that 3-Nitrobenzoic acid may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions.
Cellular Effects
It is known that this compound can cause skin and eye irritation with symptoms of exposure including methemoglobin, sensitisation, irritation, and corneal damage . This suggests that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the presence of both carboxylic acid and nitro functional groups deactivate the ring with respect to electrophilic aromatic substitution reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is stable under standard conditions . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that this compound is likely of modest toxicity, with LD50 (i.v., mouse) of 640 mg/kg . This suggests that this compound may have threshold effects observed in these studies, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound is a precursor to 3-aminobenzoic acid, which is used to prepare some dyes . This suggests that this compound may interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound is soluble in oxygenated and chlorinated solvents . This suggests that this compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzoic acid is primarily synthesized through the nitration of benzoic acid at low temperatures. During this electrophilic aromatic substitution reaction, the carboxylic acid group directs the nitro group to the meta position. This process also yields 2-nitrobenzoic acid and 4-nitrobenzoic acid as side products .
Another synthetic route involves the nitration of methyl benzoate followed by hydrolysis. Additionally, oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid and the oxidation of 3-nitrobenzaldehyde are alternative methods .
Industrial Production Methods: Industrial production of this compound typically follows the nitration of benzoic acid due to its efficiency and cost-effectiveness. The reaction is conducted under controlled temperatures to maximize yield and minimize side products .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 3-aminobenzoic acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Oxidation: The compound can be further oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Further oxidized products depending on the reaction conditions.
Scientific Research Applications
3-Nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other aromatic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is used in the production of herbicides, pesticides, and corrosion inhibitors .
Comparison with Similar Compounds
2-Nitrobenzoic acid: Prepared by oxidation of 2-nitrotoluene.
4-Nitrobenzoic acid: Precursor to 4-aminobenzoic acid, used in anesthetics like procaine.
Comparison:
Acidity: 3-Nitrobenzoic acid is about ten times more acidic than benzoic acid due to the electron-withdrawing nitro group.
This compound stands out due to its unique positioning of functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable in various applications.
Properties
IUPAC Name |
3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHTEQTJZKQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Record name | M-NITROBENZOIC ACID | |
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Related CAS |
827-95-2 (hydrochloride salt) | |
Record name | 3-Nitrobenzoic acid | |
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DSSTOX Substance ID |
DTXSID0025737 | |
Record name | 3-Nitrobenzoic acid | |
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Molecular Weight |
167.12 g/mol | |
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Physical Description |
M-nitrobenzoic acid appears as off white to yellowish-white crystals. Bitter taste. Melts in hot water. (NTP, 1992), Yellowish-white solid; [Hawley] Light yellow or off-white powder; [MSDSonline] | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), 1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone, Very slightly sol in benzene, carbon disulfide, petroleum ether, Soluble in oxygenated and chlorinated solvents, In water, 3,576 mg/L at 25 °C | |
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Density |
1.494 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.494 | |
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Vapor Pressure |
0.0000371 [mmHg] | |
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Color/Form |
Monoclinic leaflets or prisms, Yellowish white crystals | |
CAS No. |
121-92-6 | |
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Melting Point |
284 to 288 °F (NTP, 1992), 140-141 °C | |
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Retrosynthesis Analysis
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